N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide
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Overview
Description
NSC629815 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC629815 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of NSC629815 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, controlled environments, and continuous monitoring to maintain the desired reaction conditions. Industrial production also focuses on cost-effectiveness and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
NSC629815 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC629815 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC629815 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of NSC629815 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC629815 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: NSC629815 is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of NSC629815 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
NSC629815 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as NSC123456 and NSC789012, can be compared based on their chemical properties and biological activities.
Uniqueness: NSC629815 may exhibit unique reactivity, selectivity, or potency compared to similar compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c18-6-5-15-14(19)12-7-10-9-3-1-2-4-11(9)17-13(10)8-16-12/h1-4,7-8,17-18H,5-6H2,(H,15,19) |
InChI Key |
IMQKBAGAPSFKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)NCCO |
Origin of Product |
United States |
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